molecular formula C24H23N3O4 B331310 N,N'-(4-NITRO-1,3-PHENYLENE)BIS(3,4-DIMETHYLBENZAMIDE)

N,N'-(4-NITRO-1,3-PHENYLENE)BIS(3,4-DIMETHYLBENZAMIDE)

Cat. No.: B331310
M. Wt: 417.5 g/mol
InChI Key: IUHVWHLUTSAJPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-(4-NITRO-1,3-PHENYLENE)BIS(3,4-DIMETHYLBENZAMIDE) is a complex organic compound with the molecular formula C24H23N3O4 and a molecular weight of 417.5 g/mol. This compound is characterized by its intricate structure, which includes multiple aromatic rings and functional groups such as nitro, amide, and benzoyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N'-(4-NITRO-1,3-PHENYLENE)BIS(3,4-DIMETHYLBENZAMIDE) typically involves multi-step organic reactions. One common method includes the following steps:

    Acylation: The addition of an acyl group to form the benzoyl derivative.

    Amidation: The formation of the amide bond between the benzoyl derivative and the amine group.

These reactions are usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

N,N'-(4-NITRO-1,3-PHENYLENE)BIS(3,4-DIMETHYLBENZAMIDE) can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

N,N'-(4-NITRO-1,3-PHENYLENE)BIS(3,4-DIMETHYLBENZAMIDE) has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N,N'-(4-NITRO-1,3-PHENYLENE)BIS(3,4-DIMETHYLBENZAMIDE) exerts its effects involves interactions with specific molecular targets and pathways. The nitro and amide groups play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • **N,N'-(4-NITRO-1,3-PHENYLENE)BIS(3,4-DIMETHYLBENZAMIDE)
  • **N,N'-(4-NITRO-1,3-PHENYLENE)BIS(3,4-DIMETHYLBENZAMIDE) derivatives

Uniqueness

N,N'-(4-NITRO-1,3-PHENYLENE)BIS(3,4-DIMETHYLBENZAMIDE) stands out due to its unique combination of functional groups and aromatic rings, which confer specific chemical and biological properties

Properties

Molecular Formula

C24H23N3O4

Molecular Weight

417.5 g/mol

IUPAC Name

N-[3-[(3,4-dimethylbenzoyl)amino]-4-nitrophenyl]-3,4-dimethylbenzamide

InChI

InChI=1S/C24H23N3O4/c1-14-5-7-18(11-16(14)3)23(28)25-20-9-10-22(27(30)31)21(13-20)26-24(29)19-8-6-15(2)17(4)12-19/h5-13H,1-4H3,(H,25,28)(H,26,29)

InChI Key

IUHVWHLUTSAJPI-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC(=C(C=C3)C)C)C

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC(=C(C=C3)C)C)C

Origin of Product

United States

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